molecular formula C12H10Ca3O14 B1193920 Calcium citrate CAS No. 813-94-5

Calcium citrate

Cat. No.: B1193920
CAS No.: 813-94-5
M. Wt: 498.4 g/mol
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
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Description

Calcium citrate is the calcium salt of citric acid. It is commonly used as a food additive, usually as a preservative, but sometimes for flavor. It is also found in some dietary calcium supplements. This compound is known for its high bioavailability, making it a preferred choice for calcium supplementation .

Mechanism of Action

Target of Action

Calcium citrate primarily targets the parathyroid cells . It interacts with a G-protein coupled calcium receptor on the surface of these cells . The role of these receptors is to regulate the secretion of parathyroid hormone (PTH), which plays a crucial role in calcium homeostasis .

Mode of Action

This compound works by increasing plasma calcium levels . This increase in calcium concentration reduces the flux of calcium from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The reduction in PTH secretion is achieved through the stimulation of the G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The increase in plasma calcium levels affects several biochemical pathways. The primary pathway involves the regulation of calcium homeostasis. Calcium is essential for various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . By increasing plasma calcium levels, this compound ensures the proper functioning of these processes.

Pharmacokinetics

The pharmacokinetics of this compound primarily involves its absorption in the gastrointestinal tract. It is known to have a higher absorption rate compared to other forms of calcium such as calcium carbonate . This property significantly impacts its bioavailability, making it an effective source of calcium for the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to increase plasma calcium levels. This leads to a decrease in calcium flux and an increase in calcium deposition into bone . This is particularly beneficial in conditions like osteoporosis, where there is a need to increase bone density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is known to be higher when the stomach is empty . Furthermore, certain pathological conditions such as achlorhydria, chronic hypoparathyroidism, and hypocitraturic subjects with a moderate/high risk of nephrolithiasis could benefit from this compound supplementation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized by reacting calcium oxide or calcium hydroxide with citric acid. The reaction typically involves dissolving calcium oxide or calcium hydroxide in water to form a calcium hydroxide solution, which is then reacted with citric acid to form this compound. The reaction can be represented as follows:

3Ca(OH)2+2C6H8O7Ca3(C6H5O7)2+3H2O\text{3Ca(OH)}_2 + 2\text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2 + 3\text{H}_2\text{O} 3Ca(OH)2​+2C6​H8​O7​→Ca3​(C6​H5​O7​)2​+3H2​O

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the isolation of citric acid from the fungal fermentation process. The citric acid in the broth solution is neutralized by limewater, precipitating insoluble this compound . Another method involves the use of calcium carbonate and citric acid, where calcium carbonate is reacted with citric acid to produce this compound and carbon dioxide .

Chemical Reactions Analysis

Types of Reactions: Calcium citrate primarily undergoes acid-base reactions. It can react with strong acids to form citric acid and calcium salts. It can also react with strong bases to form calcium hydroxide and citrate ions.

Common Reagents and Conditions:

    Acidic Conditions: Reacts with hydrochloric acid to form citric acid and calcium chloride.

    Basic Conditions: Reacts with sodium hydroxide to form calcium hydroxide and sodium citrate.

Major Products:

    With Hydrochloric Acid: Citric acid and calcium chloride.

    With Sodium Hydroxide: Calcium hydroxide and sodium citrate.

Scientific Research Applications

Calcium citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Calcium Carbonate: Another common calcium supplement, but with lower bioavailability compared to calcium citrate.

    Magnesium Citrate: Used as a laxative and for magnesium supplementation.

    Strontium Citrate: Used in the treatment of osteoporosis.

Uniqueness of this compound: this compound is unique due to its high bioavailability and solubility in water, making it more effective for calcium supplementation compared to calcium carbonate. It is also less likely to cause gastrointestinal discomfort, which is a common side effect of calcium carbonate .

Properties

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FNAQSUUGMSOBHW-UHFFFAOYSA-H
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Source PubChem
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Molecular Formula

C12H10Ca3O14
Source PubChem
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DSSTOX Substance ID

DTXSID7061148
Record name Tricalcium dicitrate
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Molecular Weight

498.4 g/mol
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Physical Description

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline]
Record name TRICALCIUM CITRATE
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Solubility

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/
Record name CALCIUM CITRATE
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Mechanism of Action

Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.
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CAS No.

813-94-5, 7693-13-2
Record name Calcium citrate [USAN]
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3)
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Synthesis routes and methods I

Procedure details

A calcium citrate sample was prepared by reacting 2763.8 lbs. of citric acid with 1600 lbs. calcium hydroxide (97-98% Ca(OH)2 by analysis) in the presence of 1250.5 gallons of water. The mole ratio of calcium hydroxide to citric acid was very slightly less than 3:2, actually 2.92:2. The citric acid (Pfizer fine granular, food grade) was mixed in a large batch tank with 600 gallons of cold water. The calcium hydroxide (Mississippi Lime, hydrated lime, food codex) was mixed in a separate batch tank with 600 gallons of cold water. The calcium hydroxide slurry is then pumped into the citric acid solution at a rate to deliver the entire slurry in 10-15 minutes. It is necessary to have good agitation during the entire reaction and mixing process. The remaining 50.5 gallons of water is used to rinse the calcium hydroxide tank and transport lines. Due to the heat of reaction, the temperature of the resultant slurry was increased from an initial value of 15° C. (60° F.) to a maximum of 57° C. (134° F.). After the reaction is complete, the batch is cooled to 80°-90° F. The final pH of this concentrated slurry should fall within the range 3.8-4.6 or can be adjusted up or down using the reacting ingredients. The slurry is then dried via spray drying utilizing a rotary wheel (7600 rpm). The outlet temperature was adjusted to 225° F. and the inlet temperature was 450° F.
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Synthesis routes and methods II

Procedure details

266 g of water and then 77.8 g of calcium hydroxide were introduced into a reactor with stirring. After homogenization of the suspension, a solution of 147.1 g of citric acid monohydrate in 266 g of water was introduced. A calcium citrate precipitate was thus obtained, which precipitate was subsequently filtered off and dried at 65° C. The final product thus obtained has a solubility in water of 1.0 g.l−1 and its calcium, assay is 24%.
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Synthesis routes and methods III

Procedure details

13.4 grams (0.24 Mole) of calcium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 39 grams of calcium citrate having the physical characteristic of a fine white powder.
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Synthesis routes and methods IV

Procedure details

In an addition step 220, a suitable source of calcium 224 is added to the citrate solution to form an organic calcium citrate solution 226. Typically this step is performed in a standard well known in the art mixed vessel. This step 220 typically takes up to 30 minutes while mixed. In this step 110, the vessel is typically cooled to a set temperature ranging below 25° C. Cooling jackets known in the art, may be employed on a large scale, or the vessel may be at least partially immersed in a water bath on the small scale, as is known in the art.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium citrate
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Calcium citrate
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Reactant of Route 6
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Customer
Q & A

Q1: Is calcium citrate a more bioavailable source of calcium compared to calcium carbonate?

A1: Yes, numerous studies consistently demonstrate that this compound exhibits superior absorption compared to calcium carbonate. A meta-analysis revealed calcium absorption from this compound to be approximately 22% to 27% higher than from calcium carbonate, irrespective of whether taken on an empty stomach or with meals. [] This improved absorption is attributed to its solubility in a wider pH range, making it suitable for individuals with achlorhydria. [, ]

Q2: Can taking this compound with food affect its absorption?

A3: While this compound generally shows good absorption regardless of food intake, some studies indicate a slight reduction in absorption when taken with meals. []

Q3: How does the particle size of this compound impact its bioavailability?

A4: Research suggests that reducing the particle size of this compound to the nano-scale can enhance its bioavailability. [] This is likely due to the increased surface area available for absorption.

Q4: Does this compound supplementation help prevent bone loss?

A5: Yes, this compound supplementation can contribute to the prevention of bone loss, particularly in postmenopausal women experiencing estrogen deficiency. It helps slow bone loss by inhibiting parathyroid hormone (PTH) secretion. [] Animal studies also show promise, with this compound administration mitigating bone loss in ovariectomized rats. []

Q5: Can combining this compound with other supplements further benefit bone health?

A6: Research indicates that combining this compound with potassium citrate can enhance its bone-protective effects. Potassium citrate provides an alkali load, reducing urinary calcium loss, while this compound increases calcium absorption. This combined approach leads to a synergistic effect on bone resorption markers. [] Additionally, combining this compound with bovine collagen peptides shows promising results in inhibiting bone loss in ovariectomized rats, suggesting a potential therapeutic approach for postmenopausal osteoporosis. []

Q6: Does this compound demonstrate any potential for treating osteoarthritis?

A7: Studies using a papain-induced osteoarthritis mouse model suggest that this compound may be beneficial in treating osteoarthritis. In this model, this compound administration reduced cartilage loss, improved joint stability, increased proteoglycan content, and lowered the levels of pro-inflammatory cytokines. [, ]

Q7: Can this compound be used to fortify food products?

A8: Yes, this compound is a viable option for fortifying various food products, such as noodles. Studies have shown that incorporating this compound into noodle formulations at concentrations up to 0.5% does not negatively impact their sensory qualities, making it a suitable additive for enhancing calcium content without compromising taste or texture. []

Q8: Are there other food applications where this compound is beneficial?

A9: Yes, this compound has been explored for its potential to improve the quality and nutritional value of other food products. For example, it has been shown to increase the calcium content and potentially improve the amino acid profile of chicken cutlets. [] Additionally, this compound shows promise in enhancing the antioxidant activity and reducing the pungent odor of green tea garlic paste. []

Q9: What is the molecular formula and weight of this compound?

A9: this compound exists in various hydrated forms. The most common forms are:

    Q10: How can this compound be prepared?

    A10: this compound can be prepared through various methods, including:

    • Reaction of citric acid with calcium carbonate: This method involves reacting citric acid with a calcium source like calcium carbonate. [, , ]
    • Extraction from natural sources: this compound can be extracted from natural sources like oyster shells [, , , ] or eggshells [, ] by reacting them with citric acid.

    Q11: What is the solubility of this compound?

    A12: this compound exhibits higher solubility in acidic environments compared to neutral or alkaline conditions. This solubility behavior makes it a preferred calcium supplement for individuals with low stomach acid. [, ]

    Q12: Can this compound exist in an amorphous form?

    A13: Yes, amorphous forms of this compound have been developed. These forms are highly water-soluble and demonstrate improved stability and dispersability, making them suitable for beverage applications. []

    Q13: How does the presence of other ions affect this compound precipitation?

    A14: The presence of ions like magnesium and ferric ions can influence the precipitation of this compound. Magnesium ions, for example, can increase the concentration of free calcium ions in solution, affecting the precipitation process. [] The morphology and formation of this compound precipitates are also impacted by factors like rotational speed and pressure during preparation. [, ]

    Q14: Does the consumption of this compound have any potential downsides?

    A15: While generally considered safe, high doses of this compound can lead to increased aluminum absorption from dietary sources. This effect, observed in a study on healthy women, raises concerns about potential long-term aluminum accumulation and potential toxicity with prolonged high-dose this compound use. []

    Q15: Are there alternative calcium salts with potential advantages over this compound?

    A16: While this compound is a well-regarded calcium supplement, research suggests that calcium acetate might be a more effective phosphate binder compared to calcium carbonate and this compound. [] This characteristic could be particularly beneficial for individuals with hyperphosphatemia, often observed in patients with chronic kidney disease.

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